molecular formula C28H43N B12287210 4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline CAS No. 193350-81-1

4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline

Katalognummer: B12287210
CAS-Nummer: 193350-81-1
Molekulargewicht: 393.6 g/mol
InChI-Schlüssel: DXTYEJLQHQHZSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline is an organic compound that belongs to the class of aniline derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline typically involves the reaction of aniline with 2-ethylhexyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline is unique due to its specific structural features, such as the presence of two ethylhexyl groups attached to the phenyl rings

Eigenschaften

CAS-Nummer

193350-81-1

Molekularformel

C28H43N

Molekulargewicht

393.6 g/mol

IUPAC-Name

4-(2-ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline

InChI

InChI=1S/C28H43N/c1-5-9-11-23(7-3)21-25-13-17-27(18-14-25)29-28-19-15-26(16-20-28)22-24(8-4)12-10-6-2/h13-20,23-24,29H,5-12,21-22H2,1-4H3

InChI-Schlüssel

DXTYEJLQHQHZSW-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)CC1=CC=C(C=C1)NC2=CC=C(C=C2)CC(CC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.